![molecular formula C16H22N2O5 B1326821 ((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid CAS No. 1142215-62-0](/img/structure/B1326821.png)
((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , ((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid, is a complex organic molecule that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the 4-methoxyphenyl group and the acetic acid moiety are present in the compounds discussed in the papers, suggesting relevance in the context of medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves the use of 4-methoxyphenyl-based starting materials. For instance, the compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is an intermediate in the synthesis of apixaban, an anticoagulant, and its synthesis likely involves multiple steps including cyclization and esterification . Similarly, the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions leads to a di-enol-dione compound, which indicates the versatility of 4-methoxyphenyl derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structures of related compounds show that 4-methoxyphenyl groups can be part of complex molecules with diverse structural features. For example, the compound mentioned in paper crystallizes in the triclinic space group P-1, indicating a non-symmetrical structure, while the compound in paper lies across a crystallographic inversion center, showing symmetry in its structure. The presence of intramolecular hydrogen bonding is also a common feature, which can influence the stability and reactivity of these molecules.
Chemical Reactions Analysis
The chemical reactions involving 4-methoxyphenyl derivatives can lead to a variety of products. As seen in paper , the reaction under basic conditions can result in compounds with intramolecular hydrogen bonding and the formation of chains or double-chain structures in the crystalline state. The formation of dimers through O—H∙∙∙O hydrogen bonds is another example of the reactivity of these compounds, as mentioned in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing 4-methoxyphenyl groups can be inferred from their molecular structures and synthesis pathways. The crystalline state of these compounds often involves hydrogen bonding, which can affect their melting points, solubility, and other physical properties. The presence of the methoxy group can also influence the electronic properties of the aromatic ring, potentially affecting its reactivity and interactions with other molecules.
Applications De Recherche Scientifique
Advanced Oxidation Processes for Compound Degradation
Degradation of Acetaminophen by Advanced Oxidation Processes
A study reviews the degradation of acetaminophen (ACT) in aqueous mediums through advanced oxidation processes (AOPs), highlighting the kinetics, mechanisms, and by-products generated. The use of the Fukui function to predict reactive sites in the ACT molecule underscores the potential application of similar chemical compounds in environmental remediation and the study of biotoxicity of degradation by-products (Qutob et al., 2022).
Chemical, Physicochemical, and Spectroscopic Applications
Spin Label Amino Acid TOAC in Peptide Studies
TOAC, a paramagnetic amino acid, is used to analyze peptide backbone dynamics and secondary structure. Its incorporation in peptides facilitates the study of peptide interactions with membranes, proteins, and nucleic acids, highlighting the utility of structurally complex amino acids in biochemical research (Schreier et al., 2012).
Anti-Cancer and Anti-Inflammatory Applications
4′-Geranyloxyferulic Acid as an Anti-Cancer and Anti-Inflammatory Agent
The review focuses on 4′-geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative, revealing its potential as an anti-inflammatory and anti-tumor agent. The study of GOFA's biological effects emphasizes the importance of similar compounds in pharmacology and nutraceutical research (Epifano et al., 2015).
Environmental Biodegradation
Biodegradation and Fate of ETBE in Soil and Groundwater
This review consolidates knowledge on the aerobic biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive. It details microbial degradation pathways and the implications for environmental remediation, relevant to the study of other organic compounds in environmental systems (Thornton et al., 2020).
Conversion to Sustainable Materials
Conversion of Biomass to Furan Derivatives
This review discusses the synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass and its derivatives' applications in creating sustainable materials, fuels, and chemicals. It underscores the importance of chemical conversion processes in the development of green chemistry solutions (Chernyshev et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-22-13-6-4-12(5-7-13)18(11-16(20)21)10-15(19)17-9-14-3-2-8-23-14/h4-7,14H,2-3,8-11H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPGIXQBYMXCIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2CCCO2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)
![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)
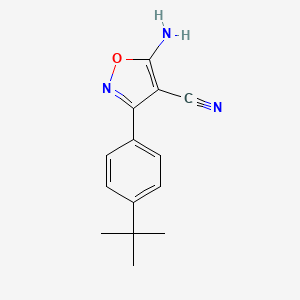
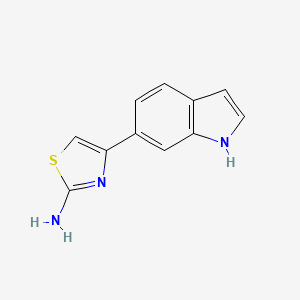

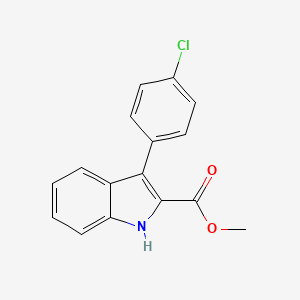


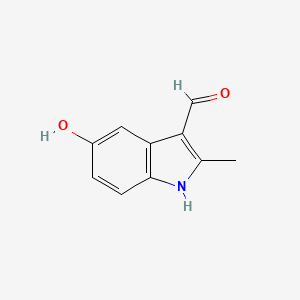
![2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1326779.png)
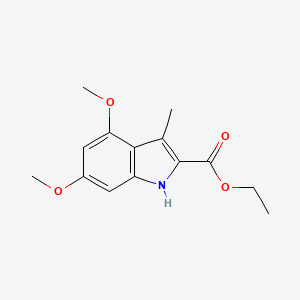

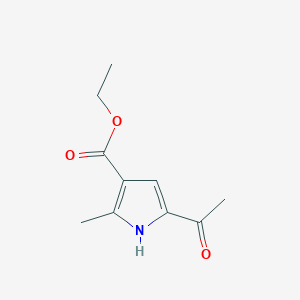
![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)